molecular formula C5H4BrFO B13056050 2-(Bromomethyl)-5-fluorofuran

2-(Bromomethyl)-5-fluorofuran

Cat. No.: B13056050
M. Wt: 178.99 g/mol
InChI Key: LXZNWOIMTRQYMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran (CAS No. 37603-11-5) is a fluorinated heterocyclic molecule with the molecular formula C₉H₈BrFO and a molecular weight of 231.06 g/mol . It belongs to the dihydrobenzofuran class, characterized by a fused benzene and furan ring system, where the furan moiety is partially saturated. The bromomethyl (-CH₂Br) and fluoro (-F) substituents at positions 2 and 5, respectively, render it a versatile alkylating agent and a key intermediate in pharmaceutical synthesis. Applications include its use as a building block for drug candidates, particularly those derived from 4-fluorophenol, a precursor with broad utility in medicinal chemistry . The compound is commercially available and stable at room temperature, facilitating its handling in synthetic workflows .

Properties

Molecular Formula

C5H4BrFO

Molecular Weight

178.99 g/mol

IUPAC Name

2-(bromomethyl)-5-fluorofuran

InChI

InChI=1S/C5H4BrFO/c6-3-4-1-2-5(7)8-4/h1-2H,3H2

InChI Key

LXZNWOIMTRQYMJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)F)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-5-fluorofuran typically involves the bromination of 5-fluorofuran. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring high purity and efficiency.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Substitution: Formation of 2-(Azidomethyl)-5-fluorofuran.

    Oxidation: Formation of this compound-3-carboxylic acid.

    Reduction: Formation of 2-(Hydroxymethyl)-5-fluorofuran.

Scientific Research Applications

2-(Bromomethyl)-5-fluorofuran has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-5-fluorofuran involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

2-(Bromomethyl)-5-(trifluoromethyl)furan
  • Molecular Formula : C₆H₄BrF₃O
  • Molecular Weight : 239.00 g/mol
  • Key Features :
    • A furan (unsaturated five-membered oxygen heterocycle) with bromomethyl and trifluoromethyl (-CF₃) groups at positions 2 and 5.
    • The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the fluoro substituent in the dihydrobenzofuran analogue .
  • Applications :
    • Used in synthesizing chalcone derivatives (e.g., compounds 7a–7t), which exhibit antibacterial activity against Gram-positive and Gram-negative pathogens .
    • The electron-withdrawing -CF₃ group increases reactivity in nucleophilic substitution reactions compared to -F .
5-(Bromomethyl)-2-fluoropyridine
  • Molecular Formula : C₆H₅BrFN
  • Key Features :
    • A pyridine (six-membered aromatic nitrogen heterocycle) with bromomethyl and fluoro substituents at positions 5 and 2.
    • The pyridine ring introduces basic nitrogen , influencing solubility and coordination properties in metal-catalyzed reactions .
  • Applications :
    • Primarily employed in agrochemical and pharmaceutical intermediates, leveraging its dual functionality for cross-coupling reactions .
2-(4-Bromophenyl)-5-fluoro-3-phenylsulfinyl-1-benzofuran
  • Molecular Formula : C₂₀H₁₃BrFO₂S
  • Key Features: A benzofuran derivative with a sulfinyl (-SO-) group at position 3, a bromophenyl (-C₆H₄Br) group at position 2, and fluoro at position 5.
  • Applications :
    • Studied for antifungal and antitumor activities , attributed to the benzofuran scaffold's interaction with biological targets .

Comparative Analysis of Properties

Property 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran 2-(Bromomethyl)-5-(trifluoromethyl)furan 5-(Bromomethyl)-2-fluoropyridine
Heterocycle Dihydrobenzofuran (partially saturated) Furan (unsaturated) Pyridine (aromatic)
Substituents -CH₂Br (C2), -F (C5) -CH₂Br (C2), -CF₃ (C5) -CH₂Br (C5), -F (C2)
Molecular Weight (g/mol) 231.06 239.00 ~191.02 (estimated)
Reactivity Moderate (fluoro is weakly electron-withdrawing) High (CF₃ strongly electron-withdrawing) Moderate (pyridine nitrogen directs reactions)
Key Applications Pharmaceutical intermediates Antibacterial chalcone derivatives Agrochemical intermediates

Biological Activity

2-(Bromomethyl)-5-fluorofuran is a halogenated furan derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by the presence of a bromomethyl group and a fluorine atom on the furan ring, suggests unique interactions with biological targets, making it a subject of interest for drug development and other applications.

  • Molecular Formula : C5_5H4_4BrFO
  • Molecular Weight : 195.99 g/mol
  • CAS Number : 131502832

The biological activity of this compound can be attributed to its ability to interact with various biological molecules. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors, potentially modulating pathways involved in disease processes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antiviral Activity : The compound has shown promise in inhibiting viral proteases, which are critical for the replication of viruses such as flaviviruses (e.g., Zika and dengue) .
  • Anticancer Properties : Initial studies indicate that this compound may inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Effects : Some studies have suggested that halogenated furans possess antibacterial properties, although specific data on this compound is limited.

Antiviral Activity

A study conducted on various furan derivatives demonstrated that compounds with bromine substitutions significantly enhanced antiviral activity against Zika virus protease (ZVpro). The IC50_{50} values indicated that modifications at the bromine position improved inhibitory potency, suggesting that this compound could be a lead compound in antiviral drug development .

CompoundIC50_{50} (μM)Modification
13.14tert-butyl
20.52Iodo
6 1.0 Furan-3-yl
This compound TBDTBD

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as SKOV-3 (ovarian cancer). The compound's effectiveness was measured using the MTT assay, which assesses cell viability post-treatment. Results indicated a significant reduction in viable cells compared to controls .

Antimicrobial Activity

Although specific studies on the antimicrobial effects of this compound are scarce, related compounds have demonstrated activity against various bacterial strains. The presence of bromine is hypothesized to enhance lipophilicity and membrane penetration, potentially increasing antimicrobial efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.